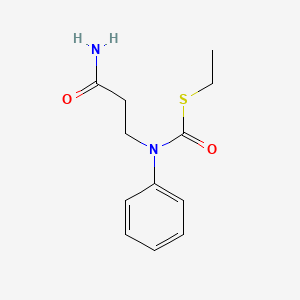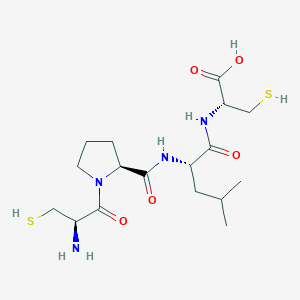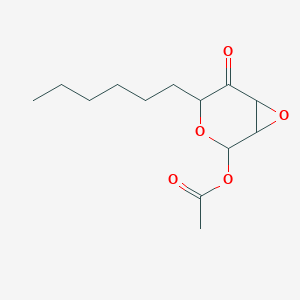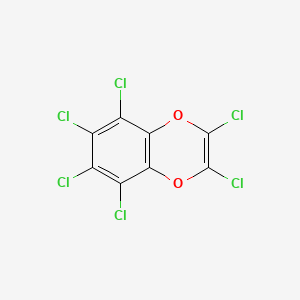
2,3,5,6,7,8-Hexachloro-1,4-benzodioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6,7,8-Hexachloro-1,4-benzodioxine is a chlorinated organic compound It is a derivative of benzodioxine, characterized by the presence of six chlorine atoms attached to the benzodioxine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-Hexachloro-1,4-benzodioxine typically involves the chlorination of benzodioxine. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective chlorination of the benzodioxine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6,7,8-Hexachloro-1,4-benzodioxine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of partially dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Partially dechlorinated benzodioxine derivatives.
Substitution: Hydroxylated or aminated benzodioxine derivatives.
Applications De Recherche Scientifique
2,3,5,6,7,8-Hexachloro-1,4-benzodioxine has several scientific research applications, including:
Environmental Science: Used as a model compound to study the environmental fate and degradation of chlorinated organic pollutants.
Industrial Chemistry: Employed in the synthesis of advanced materials and as an intermediate in the production of other chemicals.
Biological Studies: Investigated for its potential effects on biological systems, including its toxicity and interaction with cellular components.
Mécanisme D'action
The mechanism of action of 2,3,5,6,7,8-Hexachloro-1,4-benzodioxine involves its interaction with cellular components, leading to disruption of normal cellular functions. The compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular macromolecules such as DNA, proteins, and lipids. Additionally, it may interfere with enzyme activities and signaling pathways, contributing to its toxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Endosulfan: A chlorinated insecticide with a similar structure, known for its environmental persistence and toxicity.
Dieldrin: Another chlorinated organic compound used as an insecticide, sharing similar chemical properties and environmental concerns.
Hexachlorobenzene: A chlorinated aromatic compound with applications in agriculture and industry, also known for its persistence and bioaccumulation.
Uniqueness
2,3,5,6,7,8-Hexachloro-1,4-benzodioxine is unique due to its specific chlorination pattern on the benzodioxine ring, which imparts distinct chemical reactivity and environmental behavior. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
63352-52-3 |
|---|---|
Formule moléculaire |
C8Cl6O2 |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
2,3,5,6,7,8-hexachloro-1,4-benzodioxine |
InChI |
InChI=1S/C8Cl6O2/c9-1-2(10)4(12)6-5(3(1)11)15-7(13)8(14)16-6 |
Clé InChI |
WATWTWVARQDWQV-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC(=C(O2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)
![(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol](/img/structure/B14513439.png)
![N-[(4-Nitrophenyl)acetyl]glycine](/img/structure/B14513454.png)
![{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride](/img/structure/B14513458.png)
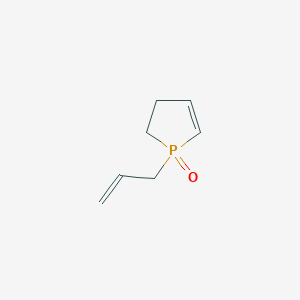

![(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B14513475.png)

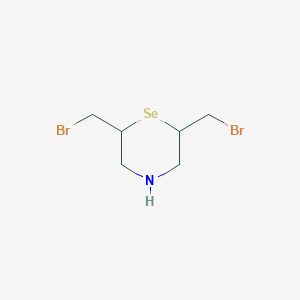

![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol](/img/structure/B14513495.png)
